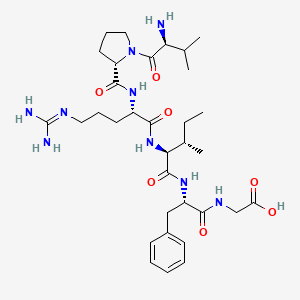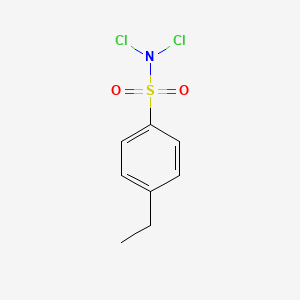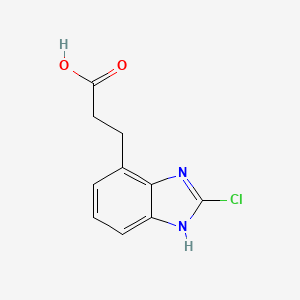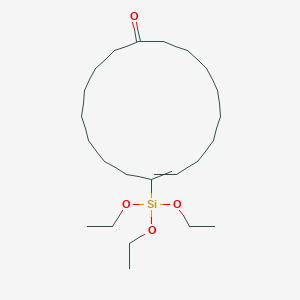![molecular formula C16H28O2Si B12586014 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol CAS No. 473595-51-6](/img/structure/B12586014.png)
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a methyl group at the 2-position and a tri(propan-2-yl)silyl group at the 6-position, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol typically involves the reaction of 2-methylphenol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Tri(propan-2-yl)silyl chloridePyridine2-Methyl-6-[tri(propan-2-yl)silyl]oxyphenol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the silyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol: Lacks the silyl group, making it less lipophilic.
6-{[Tri(propan-2-yl)silyl]oxy}phenol: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylphenol: Lacks the silyl group, resulting in different chemical and physical properties.
Uniqueness
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is unique due to the presence of both the methyl and silyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
473595-51-6 |
|---|---|
Molecular Formula |
C16H28O2Si |
Molecular Weight |
280.48 g/mol |
IUPAC Name |
2-methyl-6-tri(propan-2-yl)silyloxyphenol |
InChI |
InChI=1S/C16H28O2Si/c1-11(2)19(12(3)4,13(5)6)18-15-10-8-9-14(7)16(15)17/h8-13,17H,1-7H3 |
InChI Key |
XKZCWTNZDUUSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
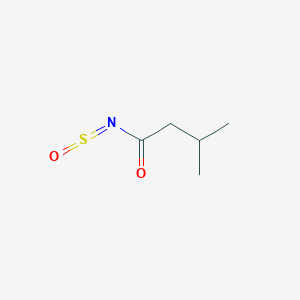
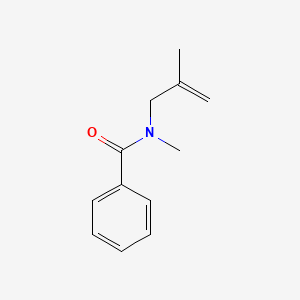
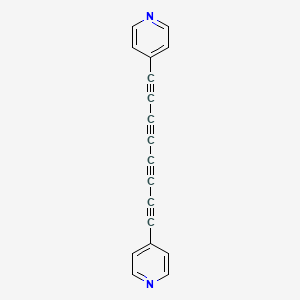
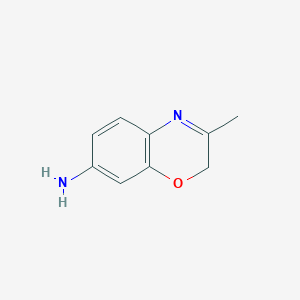
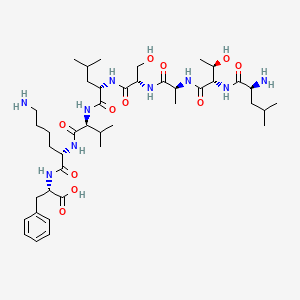
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
